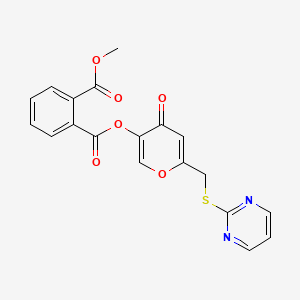

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

Description

Note: The compound name provided in the query appears to contain a discrepancy. The evidence exclusively refers to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221, CAS: 877636-42-5) , a potent APJ receptor antagonist. No data exists for a "phthalate" variant in the provided materials. This analysis will focus on ML221 and its structural/functional analogs.

ML221 is a small-molecule APJ antagonist discovered via high-throughput screening of ~330,600 compounds . It inhibits APJ-mediated cAMP production (IC50: 0.70 µM) and β-arrestin recruitment (IC50: 1.75 µM) . Its structure features:

- A 4-oxo-4H-pyran-3-yl core.

- A pyrimidin-2-ylthio methyl group at position 4.

- A 4-nitrobenzoate ester at position 2.

ML221 demonstrates >37-fold selectivity over the angiotensin II type 1 (AT1) receptor and minimal off-target activity across 29 GPCRs, except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 µM) . It attenuates apelin/APJ signaling in cardiovascular and metabolic pathways, making it a critical tool for studying APJ biology .

Properties

IUPAC Name |

1-O-methyl 2-O-[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6S/c1-25-17(23)13-5-2-3-6-14(13)18(24)27-16-10-26-12(9-15(16)22)11-28-19-20-7-4-8-21-19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCAGPHEWLOPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334070 | |

| Record name | Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877638-23-8 | |

| Record name | Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate likely involves multi-step organic reactions. A typical synthetic route might include:

- Formation of the pyran ring through a cyclization reaction.

- Introduction of the pyrimidine moiety via a nucleophilic substitution reaction.

- Esterification to form the phthalate ester group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

1. Apelin Receptor Antagonism

ML221 is primarily recognized as an antagonist of the apelin receptor (APJ), which plays a significant role in various physiological processes, including cardiovascular function and energy homeostasis. Research indicates that ML221 exhibits an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating its effectiveness in inhibiting apelin receptor activity . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

2. Selectivity and Safety Profile

The compound shows over 37-fold selectivity for the apelin receptor compared to the angiotensin II type 1 receptor, which is significant for reducing potential side effects associated with non-selective receptor antagonists . Additionally, toxicity studies reveal that ML221 does not exhibit toxicity towards human hepatocytes at concentrations greater than 50 μM, suggesting a favorable safety profile for further development .

Therapeutic Potential

1. Cardiovascular Applications

Due to its role as an apelin receptor antagonist, ML221 could be explored for therapeutic applications in cardiovascular diseases. The apelin pathway is implicated in heart function and vascular regulation; thus, modulating this pathway could provide new avenues for treating conditions such as heart failure and hypertension.

2. Metabolic Disorders

Given the involvement of the apelin receptor in energy metabolism, ML221 may also have potential applications in managing metabolic disorders like obesity and diabetes. By inhibiting the apelin signaling pathway, it may help regulate energy expenditure and glucose homeostasis.

Case Study 1: Discovery and Characterization

In a study published by Maloney et al., ML221 was identified as a functional antagonist of the apelin receptor through high-throughput screening methods. The compound was characterized using various biochemical assays to determine its efficacy and selectivity . This foundational research lays the groundwork for further exploration of ML221's pharmacological properties.

Case Study 2: In Vivo Studies

Subsequent studies have aimed to evaluate the in vivo effects of ML221 on cardiovascular parameters in animal models. These studies focus on assessing changes in blood pressure, heart rate, and metabolic markers following administration of ML221, providing insights into its therapeutic potential and mechanism of action.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to metabolic processes or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

Modifications to the benzoate ester moiety significantly impact activity:

Key Findings :

- The 4-nitro group is critical for potency and selectivity.

- Bulky electron-withdrawing groups (e.g., Br, CF3) retain activity but reduce efficacy compared to NO2 .

- Non-aromatic esters (e.g., aliphatic, sulfonate, amide) abolish antagonism, highlighting the necessity of the aromatic ester linkage .

Modifications to the Pyrimidinylthio Methyl Group

Core Pyranone Modifications

No direct analogs with altered pyranone cores (e.g., tetrahydropyran, furan) are reported in the evidence. However, structurally related compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () exhibit different pharmacological targets (unrelated to APJ), underscoring the pyranone ring's role in APJ specificity.

Functional Comparison with Other APJ Antagonists

ML221 is the first reported small-molecule APJ antagonist . Prior studies focused on peptide-based inhibitors (e.g., apelin-13 analogs), which lack oral bioavailability and stability. ML221’s advantages include:

- Dual functional antagonism : Blocks both cAMP and β-arrestin pathways, unlike partial peptide antagonists .

- Clean off-target profile : Minimal interaction with GPCRs except κ-opioid and benzodiazepine receptors .

- Tool compound utility : Enables in vitro and ex vivo APJ studies, though poor metabolic stability limits in vivo use .

ADMET and Pharmacological Properties

| Property | ML221 | Similar Compounds |

|---|---|---|

| Solubility (pH 7.4) | Low (improves at physiological pH) | Variable (e.g., 4-Br derivative: N/A) |

| PAMPA Permeability | Moderate | Not reported |

| Metabolic Stability (human) | Poor (rapid hepatic clearance) | Not reported |

| Cytotoxicity (human hepatocytes) | >50 µM (non-toxic) | Not reported |

| Plasma Stability | Poor | Not reported |

Implications : ML221’s poor stability and solubility necessitate structural optimization for in vivo applications .

Biological Activity

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate, also known as ML221, is a compound that has garnered attention due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 877636-42-5

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

Structural Characteristics

The compound features a pyran ring fused with a pyrimidine moiety, contributing to its unique biological interactions. The presence of a thioether linkage enhances its pharmacological profile.

ML221 acts primarily as an antagonist of the apelin receptor (APJ). It has been shown to inhibit cAMP production and β-arrestin recruitment in cell-based assays, indicating its role in modulating signaling pathways associated with cardiovascular health and metabolic processes. The IC50 values for ML221 are approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating its potency as an antagonist .

Selectivity

The compound exhibits significant selectivity for the APJ receptor over other G protein-coupled receptors (GPCRs), with over 37-fold selectivity compared to the angiotensin II type 1 receptor (AT1). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Toxicity Profile

In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Studies

Recent studies have explored the implications of apelin receptor antagonism in various disease models:

- Cardiovascular Health : The apelin/APJ system plays a critical role in cardiovascular homeostasis. Inhibition of this pathway using ML221 has been linked to reduced cardiac hypertrophy and improved heart function in experimental models of heart disease .

- Metabolic Disorders : Research indicates that ML221 may influence energy metabolism and gastrointestinal function, potentially offering therapeutic avenues for conditions like obesity and diabetes .

- Cancer Research : Inhibiting the apelin/APJ axis has shown promise in reducing cholangiocarcinoma growth, highlighting the compound's potential in oncology .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.